molecular formula C11H8ClF3N4O3 B13329786 Ethyl 5-chloro-2-(2,2,2-trifluoroacetamido)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 5-chloro-2-(2,2,2-trifluoroacetamido)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B13329786
M. Wt: 336.65 g/mol
InChI Key: MFYKPBOUZRMQSF-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-(2,2,2-trifluoroacetamido)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a complex organic compound belonging to the pyrazolopyrimidine class. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a trifluoroacetamido group, and an ethyl ester functionality. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-2-(2,2,2-trifluoroacetamido)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the chloro, trifluoroacetamido, and ethyl ester groups. The reaction conditions often require the use of specific reagents, catalysts, and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-2-(2,2,2-trifluoroacetamido)pyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the ester group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with varying functional groups.

Scientific Research Applications

Ethyl 5-chloro-2-(2,2,2-trifluoroacetamido)pyrazolo[1,5-a]pyrimidine-3-carboxylate has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-chloro-2-(2,2,2-trifluoroacetamido)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can enhance binding affinity and specificity, while the pyrazolopyrimidine core can modulate the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

Uniqueness

Ethyl 5-chloro-2-(2,2,2-trifluoroacetamido)pyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical properties and enhances its potential as a versatile compound in various research applications. The combination of functional groups in this compound provides a unique platform for further chemical modifications and exploration of its biological activities.

Biological Activity

Ethyl 5-chloro-2-(2,2,2-trifluoroacetamido)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS Number: 2271119-33-4) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antitumor, anti-inflammatory, and antimicrobial activities.

  • Molecular Formula : C₁₃H₈ClF₃N₃O₃
  • Molecular Weight : 336.65 g/mol
  • Structure : The compound features a pyrazolo[1,5-a]pyrimidine core with a chloro and trifluoroacetamido substitution.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit considerable antitumor properties. This compound has been evaluated for its inhibitory effects on various cancer cell lines:

  • Mechanism of Action : The compound may inhibit key enzymes involved in tumor progression and proliferation. For instance, it has shown activity against BRAF(V600E), a mutation commonly associated with melanoma and other cancers .
  • Case Study : In vitro studies demonstrated that this compound reduced cell viability in melanoma cell lines by inducing apoptosis and inhibiting cell cycle progression. Specific IC50 values are yet to be published for this compound but are expected to be comparable to other known pyrazole derivatives.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated:

  • Inhibition of Pro-inflammatory Cytokines : The compound has been shown to downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models stimulated with lipopolysaccharides (LPS) .
  • Research Findings : A study found that treatment with this pyrazole derivative significantly decreased nitric oxide production in activated macrophages, indicating its potential as an anti-inflammatory agent.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have garnered attention due to their broad-spectrum efficacy:

  • Activity Against Pathogens : this compound showed promising results against several bacterial strains in preliminary assays. The mechanism appears related to membrane disruption and inhibition of bacterial growth .
  • Case Study : In vitro tests revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

SubstituentEffect on Activity
Chloro groupEnhances antitumor activity
TrifluoroacetamidoIncreases solubility and bioavailability
CarboxylateEssential for receptor binding

Properties

Molecular Formula

C11H8ClF3N4O3

Molecular Weight

336.65 g/mol

IUPAC Name

ethyl 5-chloro-2-[(2,2,2-trifluoroacetyl)amino]pyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C11H8ClF3N4O3/c1-2-22-9(20)6-7(17-10(21)11(13,14)15)18-19-4-3-5(12)16-8(6)19/h3-4H,2H2,1H3,(H,17,18,21)

InChI Key

MFYKPBOUZRMQSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=C(C=CN2N=C1NC(=O)C(F)(F)F)Cl

Origin of Product

United States

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